2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine (CAS: 886371-56-8) is a fluorinated ethylamine derivative featuring a trifluoromethyl group and a substituted aromatic ring. Its structure includes a 3-fluoro and 4-methoxy substituent on the phenyl ring, which confers unique electronic and steric properties. The trifluoroethylamine moiety enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVMVNOAINFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride (CAS: 65686-77-3)
- Molecular weight: 241.63 g/mol; soluble in chloroform, methanol, and DMSO .
- Key Difference : Lacks the electron-withdrawing 3-fluoro substituent, leading to reduced polarity compared to the target compound.
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride (CAS: 886368-11-2)
- Molecular weight: 222.6 g/mol .
- Key Difference : Absence of the methoxy group reduces steric bulk and hydrogen-bonding capacity.
Heterocyclic and Trifluoromethyl Variants
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride (CAS: 1138011-22-9)
- Structure : Pyridine ring replaces benzene, introducing a basic nitrogen atom.
- Properties : Molecular formula C7H8ClF3N2; molecular weight: 212.6 g/mol. The nitrogen in the pyridine ring facilitates hydrogen bonding and alters solubility .
- Key Difference : Aromatic nitrogen modifies electronic properties and bioavailability compared to purely hydrocarbon aromatic systems.
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS: 1213122-10-1)
- Structure : Para-trifluoromethyl substitution.
- Properties : The CF3 group is strongly electron-withdrawing, increasing lipophilicity (logP) and steric hindrance. Molecular formula: C9H7F6N; molecular weight: 243.1 g/mol .
- Key Difference : Bulkier CF3 group may hinder receptor access compared to the smaller 3-fluoro-4-methoxy substituents.
Steric and Functional Group Modifications
(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethylamine (CAS: 1213006-57-5)
- Structure : 4-fluoro and 3-methyl substituents.
- Molecular weight: 207.17 g/mol .
(R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine Hydrochloride (CAS: 1213074-03-3)
Structural and Property Comparison Table
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound (886371-56-8) | 3-Fluoro, 4-methoxy | C9H9F4NO | 223.17* | Balanced electron withdrawal/donation |
| 4-Methoxy analog (65686-77-3) | 4-Methoxy | C9H10F3NO·HCl | 241.63 | Increased electron density, polar |
| 3-Fluoro analog (886368-11-2) | 3-Fluoro | C8H7F4N·HCl | 222.6 | High electronegativity, moderate lipophilicity |
| Pyridyl variant (1138011-22-9) | 3-Pyridyl | C7H8ClF3N2 | 212.6 | Basic nitrogen enhances solubility |
| 4-CF3 analog (1213122-10-1) | 4-Trifluoromethyl | C9H7F6N | 243.1 | High lipophilicity, steric hindrance |
*Estimated based on molecular formula.
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine is a synthetic organic compound notable for its unique trifluoromethyl and fluoro-methoxy phenyl groups. Its molecular formula is , with a molecular weight of approximately 223.17 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.
The biological activity of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, which can lead to significant biological effects. The exact pathways involved depend on the specific applications and targets within biological systems.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Anticancer Properties: Preliminary investigations suggest that 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Enzyme Interactions: The compound is being explored for its role in modulating enzyme activity. Its structural characteristics allow it to act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various derivatives on MCF-7 and HCT-116 cancer cell lines, 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine exhibited significant antiproliferative activity. The IC50 values ranged from 0.12 to 2.78 µM across different concentrations, indicating its potential as an anticancer agent .
Case Study 2: Enzyme Modulation
Another study investigated the compound's effect on specific metabolic enzymes. It was found that the presence of the trifluoromethyl group significantly enhanced binding interactions with target enzymes, leading to increased inhibition rates compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine, a comparison with similar compounds is essential:
| Compound Name | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| 2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine | 0.12 - 2.78 | Enzyme inhibition and apoptosis induction |
| 2,2,2-Trifluoro-1-(4-methoxy-phenyl)-ethylamine | 0.15 - 3.00 | Moderate enzyme interaction |
| 2,2,2-Trifluoro-1-(3-chloro-4-methoxy-phenyl)-ethylamine | 0.20 - 3.50 | Weaker binding affinity |
This table illustrates that while similar compounds exhibit some level of biological activity, the trifluoromethyl and methoxy substitutions in our compound enhance its potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
